Cas no 1554319-23-1 (5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid)

5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 5-chloro-1-(1-methylethyl)-
-
- MDL: MFCD26813995
- インチ: 1S/C7H9ClN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
- InChIKey: YZACMCPCGJMFNC-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C(Cl)=C(C(O)=O)C=N1
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 312.3±22.0 °C at 760 mmHg
- フラッシュポイント: 142.7±22.3 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318236-1g |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95% | 1g |
$1057.0 | 2023-09-05 | |
TRC | B428183-50mg |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 50mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-318236-0.05g |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95.0% | 0.05g |
$245.0 | 2025-03-19 | |
TRC | B428183-10mg |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-318236-1.0g |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Aaron | AR01BWIM-50mg |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95% | 50mg |
$362.00 | 2025-02-09 | |
Aaron | AR01BWIM-1g |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95% | 1g |
$1479.00 | 2025-02-09 | |
Aaron | AR01BWIM-2.5g |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95% | 2.5g |
$2873.00 | 2025-02-09 | |
Enamine | EN300-318236-5g |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95% | 5g |
$3065.0 | 2023-09-05 | |
Aaron | AR01BWIM-100mg |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1554319-23-1 | 95% | 100mg |
$529.00 | 2025-02-09 |
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1554319-23-1)
5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1554319-23-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in drug discovery. The compound features a pyrazole core, which is a privileged scaffold in medicinal chemistry, often incorporated into molecules with diverse biological activities.
The structural motif of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a chloro group at the 5-position and an isopropyl group at the 1-position, with a carboxylic acid functionality at the 4-position. This specific arrangement imparts unique electronic and steric properties, making it a valuable building block for synthesizing novel derivatives with tailored pharmacological profiles.
In recent years, there has been a surge in interest regarding pyrazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that pyrazole-based compounds can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the chloro substituent in 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid enhances its reactivity, allowing for further functionalization through various synthetic methodologies.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of this compound have been explored as potential kinase inhibitors, showcasing their ability to modulate signaling pathways critical for cell proliferation and survival.
The carboxylic acid group at the 4-position of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid provides a versatile handle for further chemical modifications. This functionality can be employed in amide bond formation, esterification, or coupling reactions, enabling the creation of complex molecular architectures. Such modifications are crucial for optimizing pharmacokinetic properties and enhancing binding affinity to biological targets.
Recent advancements in computational chemistry have further accelerated the exploration of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid derivatives. Molecular docking studies have identified promising candidates for experimental validation, streamlining the drug discovery process. These computational approaches have highlighted the compound's potential as an antagonist or agonist for various receptors and enzymes, underscoring its therapeutic relevance.
The agrochemical sector has also shown interest in pyrazole derivatives due to their herbicidal and pesticidal properties. 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid serves as a key intermediate in synthesizing novel agrochemicals designed to protect crops from pests and weeds while maintaining environmental safety. Its structural features contribute to its efficacy by interfering with essential biological processes in target organisms.
In conclusion, 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1554319-23-1) represents a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural attributes, coupled with recent advancements in synthetic and computational chemistry, position it as a valuable asset in the quest for novel bioactive molecules. Continued research into this compound and its derivatives is expected to yield groundbreaking discoveries with far-reaching implications for human health and agricultural productivity.
1554319-23-1 (5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid) 関連製品
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)
- 95-69-2(4-Chloro-2-methylaniline)
- 1898132-06-3(methyl 2-2-chloro-5-(trifluoromethyl)phenyl-2-hydroxyacetate)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)
- 319462-41-4(Axitinib Amide)
- 58084-26-7(2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)




